3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Description
“3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the CAS Number: 898757-09-0. It has a molecular weight of 331.24 . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Photovoltaic Applications
Research by Jørgensen and Krebs (2005) explored the use of monomers related to 3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone in the synthesis of oligophenylenevinylenes (OPVs). These OPVs were then utilized in plastic solar cells, demonstrating conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Heterocyclic Compound Synthesis
The work of Straub (1993) involved the preparation of ortho-aminopicolines, which are related to the chemical . These compounds were then converted into naphthyridines via a lithiation reaction, showcasing the potential of such chemicals in the synthesis of complex heterocyclic structures (Straub, 1993).
Antimicrobial and Antifungal Applications
Sayed et al. (2003) conducted research on derivatives of 3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, focusing on their antimicrobial and antifungal properties. The study demonstrated the potential biological activity of these compounds, broadening the scope of their application in the pharmaceutical industry (Sayed et al., 2003).
Photopolymerization Initiator
A study by Wang Kemin et al. (2011) investigated Benzophenone-di-1,3-dioxane as a novel initiator for free radical photopolymerization. This research highlights the potential use of related compounds in the field of polymer science, specifically in initiating polymerization processes (Wang Kemin et al., 2011).
Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives containing elements similar to 3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. These compounds exhibited significant anticancer activity, suggesting potential applications in cancer treatment (Hafez et al., 2016).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-12(17)13(18)8-11/h6-8,15H,3-5,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMZTPPAGIUFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646061 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898757-04-5 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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